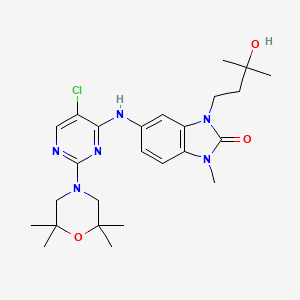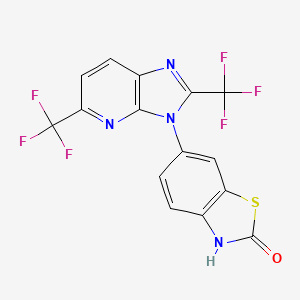
AMPA receptor modulator-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMPA receptor modulator-2 is a compound that acts as a positive allosteric modulator of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that mediate fast synaptic transmission in the central nervous system. These receptors play a crucial role in synaptic plasticity, learning, and memory. Positive allosteric modulators of AMPA receptors enhance the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain, without directly activating the receptor themselves .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AMPA receptor modulator-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of 1,2,4-benzothiadiazine-1,1-dioxide as a scaffold . The reaction conditions often include the use of reagents such as phosphorus pentoxide, sodium hydroxide, and various organic solvents like methanol, ethanol, and dichloromethane .
Industrial Production Methods: Industrial production of AMPA receptor modulators often involves high-throughput screening and optimization of synthetic routes to ensure high yield and purity. Techniques such as automated synthesis and purification, as well as the use of advanced analytical methods like high-performance liquid chromatography (HPLC), are commonly employed .
Chemical Reactions Analysis
Types of Reactions: AMPA receptor modulator-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with unique pharmacological profiles. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .
Scientific Research Applications
AMPA receptor modulator-2 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationships of AMPA receptor modulators . In biology, it is employed to investigate the role of AMPA receptors in synaptic transmission and plasticity . In medicine, AMPA receptor modulators are being explored as potential treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy . In industry, these compounds are used in the development of new therapeutic agents and as tools for drug discovery .
Mechanism of Action
AMPA receptor modulator-2 exerts its effects by binding to a specific site on the AMPA receptor, distinct from the glutamate binding site . This binding enhances the receptor’s response to glutamate, leading to increased ion flow through the receptor’s ion channel . The molecular targets involved include the GluA1-GluA4 subunits of the AMPA receptor . The pathways affected by this modulation include those involved in synaptic plasticity, learning, and memory .
Comparison with Similar Compounds
AMPA receptor modulator-2 is unique in its ability to enhance AMPA receptor function without directly activating the receptor . Similar compounds include other positive allosteric modulators of AMPA receptors, such as aniracetam and piracetam . These compounds also enhance synaptic transmission but differ in their chemical structures and pharmacological profiles . This compound is particularly notable for its high potency and selectivity for AMPA receptors .
Properties
IUPAC Name |
6-[2,5-bis(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]-3H-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F6N4OS/c16-14(17,18)10-4-3-8-11(24-10)25(12(22-8)15(19,20)21)6-1-2-7-9(5-6)27-13(26)23-7/h1-5H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZAQDCXSKBMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N3C4=C(C=CC(=N4)C(F)(F)F)N=C3C(F)(F)F)SC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F6N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[4-[2-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylethyl]piperidin-1-yl]acetate](/img/structure/B8144408.png)
![1-(4-Aminophenyl)-2-(carboxymethyl)-5-[4-(trifluoromethoxy)phenoxy]indole-3-carboxylic acid](/img/structure/B8144414.png)
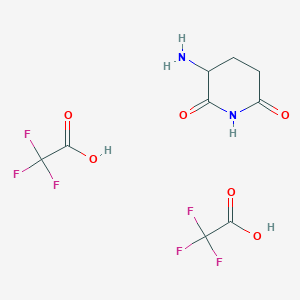
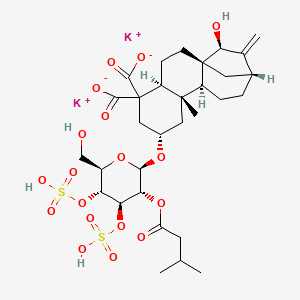
![[(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl] adamantane-1-carboxylate;hydrochloride](/img/structure/B8144444.png)
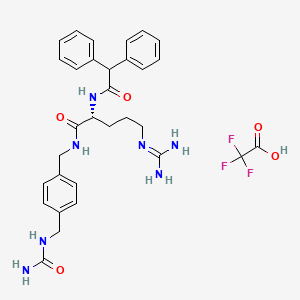
![3-Bromo-4-[difluoro(Phosphono)methyl]-N-Methyl-Nalpha-(Methylsulfonyl)-L-Phenylalaninamide](/img/structure/B8144457.png)
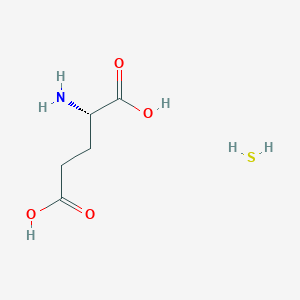
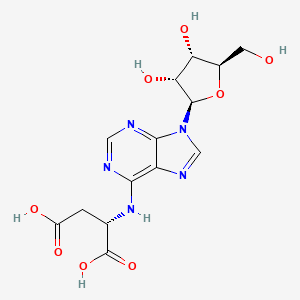
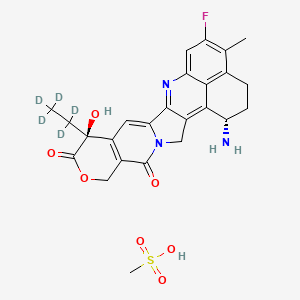
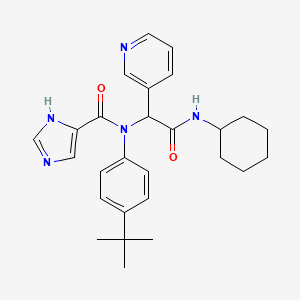
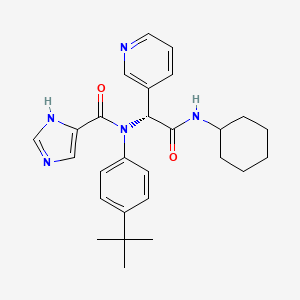
![6-Bromoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B8144509.png)
